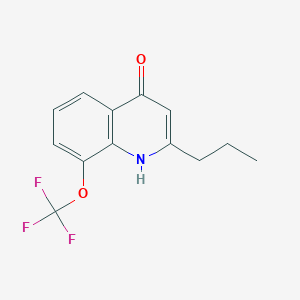
2-Propyl-8-(trifluoromethoxy)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propyl-8-trifluoromethoxyquinolin-4-ol is a chemical compound with the molecular formula C13H12F3NO2 and a molecular weight of 271.24 g/mol It is known for its unique structure, which includes a quinoline core substituted with a propyl group at the 2-position and a trifluoromethoxy group at the 8-position
準備方法
The synthesis of 2-Propyl-8-trifluoromethoxyquinolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Reaction Conditions: The quinoline derivative undergoes a series of reactions, including alkylation to introduce the propyl group and trifluoromethoxylation to introduce the trifluoromethoxy group.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反応の分析
2-Propyl-8-trifluoromethoxyquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of quinoline derivatives.
科学的研究の応用
2-Propyl-8-trifluoromethoxyquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of 2-Propyl-8-trifluoromethoxyquinolin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but it may involve inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
2-Propyl-8-trifluoromethoxyquinolin-4-ol can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-hydroxy-2-quinolones and other quinoline derivatives share structural similarities.
特性
CAS番号 |
1154918-20-3 |
|---|---|
分子式 |
C13H12F3NO2 |
分子量 |
271.23 g/mol |
IUPAC名 |
2-propyl-8-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C13H12F3NO2/c1-2-4-8-7-10(18)9-5-3-6-11(12(9)17-8)19-13(14,15)16/h3,5-7H,2,4H2,1H3,(H,17,18) |
InChIキー |
URCSGPSPVTVGOA-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)C2=C(N1)C(=CC=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















